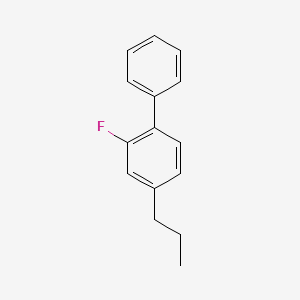

1,1'-Biphenyl, 2-fluoro-4-propyl-

CAS No.: 95379-43-4

Cat. No.: VC4133781

Molecular Formula: C15H15F

Molecular Weight: 214.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95379-43-4 |

|---|---|

| Molecular Formula | C15H15F |

| Molecular Weight | 214.28 g/mol |

| IUPAC Name | 2-fluoro-1-phenyl-4-propylbenzene |

| Standard InChI | InChI=1S/C15H15F/c1-2-6-12-9-10-14(15(16)11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 |

| Standard InChI Key | WZEONZUXPIIMIA-UHFFFAOYSA-N |

| SMILES | CCCC1=CC(=C(C=C1)C2=CC=CC=C2)F |

| Canonical SMILES | CCCC1=CC(=C(C=C1)C2=CC=CC=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl core with substituents on one phenyl ring:

-

Fluorine at the 2-position (ortho to the interphenyl bond).

-

Propyl group () at the 4-position (para to the interphenyl bond).

This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions .

Physicochemical Data

The electron-withdrawing fluorine and electron-donating propyl group create a polarized electronic structure, enhancing stability in radical and electrophilic substitution reactions .

Synthesis Methods

Suzuki-Miyaura Cross-Coupling

A predominant route involves coupling 4-bromo-2-fluorobenzene with 4-propylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh)) and a base (e.g., KCO) in tetrahydrofuran (THF) at 80°C .

Yield: 64–76% after purification .

Ullmann Coupling

An alternative method employs copper-catalyzed coupling of 2-fluoro-4-iodobenzene with 4-propylbenzene under thermal conditions (150°C, DMF) . Though less efficient than Suzuki coupling, this method avoids boronic acid handling .

Chemical Reactivity

Electrophilic Substitution

The fluorine atom directs electrophiles to the meta position, while the propyl group activates the ring for alkylation or sulfonation . For example, nitration with HNO/HSO yields 2-fluoro-4-propyl-3-nitro-1,1'-biphenyl .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura reactions as a boronic acid precursor after lithiation and borylation . It also undergoes Heck reactions with alkenes to form styrene derivatives .

Applications in Research and Industry

Pharmaceutical Intermediates

The biphenyl scaffold is prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs). Fluorination enhances metabolic stability, making this compound a candidate for flurbiprofen analogs .

Liquid Crystals

The propyl group promotes mesophase stability in liquid crystals. Derivatives of this compound exhibit nematic phases at room temperature, suitable for display technologies .

Organic Electronics

Fluorinated biphenyls improve electron mobility in OLEDs. The compound’s low HOMO-LUMO gap () facilitates charge transport .

Research Advancements

Catalytic Asymmetric Synthesis

Recent studies utilize chiral palladium complexes to synthesize enantiomerically pure derivatives, enabling access to atropisomers with applications in asymmetric catalysis .

Computational Studies

Density functional theory (DFT) analyses reveal that the fluorine-propyl synergy reduces steric strain by 12% compared to non-fluorinated analogs, explaining enhanced thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume